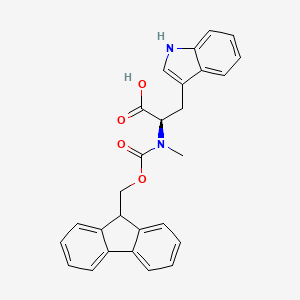

Fmoc-Nalpha-methyl-D-tryptophan

Description

Significance of Non-Proteinogenic Amino Acids in Peptide Engineering

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov Their incorporation into peptide sequences is a powerful strategy in peptide engineering, offering a way to fundamentally alter the properties of peptides. nih.govnih.gov While peptides composed solely of natural amino acids have therapeutic potential, many exhibit limitations such as instability in biological environments. nih.govnih.gov

The introduction of NPAAs can lead to significant improvements in a peptide's stability, potency, bioavailability, and permeability. nih.govnih.gov These modifications can enhance resistance to enzymatic degradation, a major hurdle for peptide-based drugs. researchgate.net By expanding the chemical diversity beyond that offered by the standard 20 amino acids, NPAAs provide a rich toolkit for medicinal chemists to fine-tune the structure and function of peptides. nih.govcore.ac.uk This has led to the development of more robust and effective peptide-based therapeutics. nih.govnih.gov

Overview of Nα-Methylation and D-Amino Acid Incorporation in Peptide Research

Among the various modifications available, Nα-methylation and the incorporation of D-amino acids are two prominent strategies used to enhance the properties of synthetic peptides.

Nα-Methylation:

Nα-methylation is the addition of a methyl group to the nitrogen atom of the peptide backbone. nih.gov This seemingly simple modification can have profound effects on a peptide's biological activity and pharmacokinetic profile. exlibrisgroup.com One of the key benefits of Nα-methylation is the increased resistance to enzymatic degradation by proteases, which enhances the peptide's stability and in vivo half-life. nih.govresearchgate.net This modification can also improve a peptide's bioavailability and cell permeability. nih.govresearchgate.net Furthermore, Nα-methylation can influence the peptide's conformation, which can lead to improved receptor binding affinity and selectivity. nih.gov The synthesis of Nα-methylated amino acids can be complex, but their incorporation into peptides has proven to be a valuable tool in drug discovery. researchgate.net

D-Amino Acid Incorporation:

With the exception of glycine, all proteinogenic amino acids are of the L-configuration. D-amino acids are the non-superimposable mirror images, or enantiomers, of their L-counterparts. rsc.org While D-amino acids are found in some natural products, particularly from microorganisms, their deliberate incorporation into synthetic peptides is a key strategy in peptide design. A primary advantage of using D-amino acids is the enhanced stability of the resulting peptide against enzymatic degradation, as proteases are typically specific for L-amino acids. nih.govmdpi.com This increased stability can significantly prolong the half-life of a peptide therapeutic. nih.gov The presence of a D-amino acid can also induce specific secondary structures, such as β-turns, which can be critical for biological activity. rsc.orgnih.gov However, the placement of D-amino acids within a peptide sequence is crucial, as improper substitution can sometimes negatively affect binding and activity. nih.gov

The compound at the center of this article, Fmoc-Nalpha-methyl-D-tryptophan , combines the features of a D-amino acid and Nα-methylation, making it a sophisticated building block in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, widely used in solid-phase peptide synthesis. chemimpex.comacs.org The D-configuration of the tryptophan residue and the methylation of its alpha-amine are expected to confer enhanced stability and unique conformational properties to peptides that incorporate it.

| Property | Description |

| IUPAC Name | (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-3-(1H-indol-3-yl)propanoic acid |

| CAS Number | 1070774-51-4 sigmaaldrich.com |

| Molecular Formula | C27H24N2O4 achemblock.com |

| Molecular Weight | 440.5 g/mol sigmaaldrich.comachemblock.com |

Research Findings on Related Compounds

Detailed research on this compound itself is specific and often proprietary. However, extensive research on related tryptophan derivatives provides insight into its potential applications and the effects of its structural features.

For instance, the L-isomer counterpart, Fmoc-Nα-methyl-L-tryptophan, is utilized in peptide synthesis and drug development. chemimpex.com The incorporation of a methyl group on the indole (B1671886) ring, as in Nα-Fmoc-Nin-methyl-L-tryptophan, has been shown to enhance stability and solubility. chemimpex.com This derivative is particularly valuable in neuroscience research due to its structural similarity to neurotransmitters. chemimpex.com

The use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of tryptophan, as in Fmoc-D-Trp(Boc)-OH, is a common strategy to prevent side reactions during peptide synthesis. acs.org This protected amino acid is a standard building block for introducing D-tryptophan residues in Fmoc-based solid-phase peptide synthesis. chemimpex.compeptide.com

Furthermore, the synthesis of various modified tryptophan derivatives, including N-methylated versions, is an active area of research aimed at creating peptides with novel properties. researchgate.net The development of methods for the synthesis of α-methylated and N-methylated tryptophan derivatives is driven by their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Fmoc-L-tryptophan | 35737-15-6 nih.gov | C26H22N2O4 nih.gov | 426.5 nih.gov | Standard L-tryptophan building block for Fmoc-SPPS. |

| Fmoc-D-Trp(Boc)-OH | 163619-04-3 peptide.com | C31H30N2O6 peptide.com | 526.6 peptide.com | D-tryptophan with Boc protection on the indole nitrogen. |

| Nα-Fmoc-Nin-methyl-L-tryptophan | 1334509-86-2 chemimpex.com | C27H24N2O4 chemimpex.com | 440.5 chemimpex.com | L-tryptophan with methylation on the indole nitrogen. |

| Fmoc-alpha-Me-L-Trp(Boc)-OH | 1315449-98-9 iris-biotech.de | C32H32N2O6 iris-biotech.de | 540.61 iris-biotech.de | L-tryptophan with alpha-methylation and Boc protection. |

| N-Fmoc-1-methyl-D-tryptophan | 168471-22-5 achemblock.com | C27H24N2O4 achemblock.com | 440.5 achemblock.com | D-tryptophan with methylation on the indole nitrogen. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEODAZATZJQGN-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Fmoc Nα Methyl D Tryptophan

Stereoselective Synthesis of D-Tryptophan Scaffolds

Achieving the desired D-configuration of tryptophan is a critical initial step. Various stereoselective strategies have been developed to obtain enantiomerically pure D-amino acids.

Enzymatic resolution is a powerful technique for separating racemic mixtures (containing both D- and L-isomers). This method leverages the high stereospecificity of enzymes to selectively act on one enantiomer.

A common approach involves the use of acylase enzymes. For instance, mold acylase from Aspergillus and Penicillium species can asymmetrically hydrolyze N-acylated DL-amino acids. The enzyme specifically targets the N-acyl-L-amino acid, leaving the N-acyl-D-amino acid unreacted. This allows for the separation of the two enantiomers. This method has been successfully applied to resolve N-acetyl-DL-tryptophan, yielding the desired D-isomer in good yields and high optical purity tandfonline.com.

More advanced multi-enzymatic systems have also been developed. One such system uses a tryptophan synthase for the initial creation of L-tryptophan derivatives, followed by a stereoinversion process. This inversion is achieved through oxidative deamination by an L-amino acid deaminase (LAAD) and subsequent transamination by a stereoselective D-aminotransferase, resulting in the D-enantiomer nih.gov. Another strategy involves the use of D-carbamoylase for the biocatalytic synthesis of D-tryptophan with high enantioselectivity nih.gov.

Table 1: Enzymatic Resolution/Synthesis of D-Tryptophan Derivatives

| Enzyme System | Substrate | Product | Key Features |

|---|---|---|---|

| Mold Acylase | N-acetyl-DL-tryptophan | N-acetyl-D-tryptophan | Asymmetric hydrolysis of the L-isomer tandfonline.com |

| L-amino acid deaminase (LAAD) & D-aminotransferase | L-tryptophan derivatives | D-tryptophan derivatives | Stereoinversion of L- to D-enantiomer nih.gov |

Asymmetric synthesis using chiral auxiliaries is a cornerstone of modern organic chemistry for creating single-enantiomer products. A chiral auxiliary is a temporary chemical moiety that directs the stereochemical outcome of a reaction.

The Schöllkopf chiral auxiliary, specifically a bis-lactim ether derived from the inexpensive L-valine, is widely used for the synthesis of D-amino acids. nih.gov The process involves the regioselective lithiation of the chiral auxiliary, followed by alkylation with a suitable electrophile to introduce the amino acid side chain with high diastereoselectivity. Subsequent mild acid hydrolysis cleaves the auxiliary, yielding the desired D-amino acid methyl ester. nih.gov This method has been employed for the large-scale synthesis of optically pure 6-methoxy-D-tryptophan. nih.gov

Another strategy is the Strecker amino acid synthesis, which can be rendered asymmetric by using a chiral amine like (S)-α-methylbenzylamine as the auxiliary. This approach has been successfully used to prepare a variety of indole-substituted (S)-tryptophans, and by selecting the opposite enantiomer of the auxiliary, D-tryptophan analogues can be accessed. rsc.org Additionally, nickel(II) complexes of chiral Schiff bases have been developed as powerful tools for the asymmetric synthesis of various amino acids, including 7-aza-tryptophan, through alkylation reactions with excellent diastereoselectivity. researchgate.net

Table 2: Chiral Auxiliary Methods for D-Tryptophan Synthesis

| Chiral Auxiliary | Method | Key Features |

|---|---|---|

| Schöllkopf Reagent (from L-valine) | Asymmetric alkylation | Provides high diastereoselectivity (>96% de) for D-amino acid synthesis. nih.govnih.gov |

| (S)-α-methylbenzylamine | Asymmetric Strecker synthesis | A flexible and operationally simple route to various tryptophan analogues. rsc.org |

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary amine, via an intermediate imine which is then reduced. wikipedia.org In the context of amino acid synthesis, this involves the reaction of an α-keto acid with an amine source, followed by reduction to yield the α-amino acid. nih.gov

For the synthesis of D-amino acid derivatives, the stereoselectivity of the reduction step is paramount. While enzymatic reductive amination in biochemistry often shows high stereospecificity, chemical methods require chiral catalysts or reagents to achieve enantioselectivity. wikipedia.org Strategies for the direct reductive amination of α-keto acids often employ reducing agents like sodium cyanoborohydride (NaBH₃CN) or the safer sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. masterorganicchemistry.comrit.edu An indirect, stepwise procedure involving the formation of the imine followed by its reduction can sometimes offer better control, especially to avoid bis-alkylation. rit.edu The development of chiral catalysts for this transformation is an active area of research to produce enantiomerically pure D-amino acids efficiently. organic-chemistry.org

Nα-Methylation Protocols for Amino Acid Derivatives

Once the Fmoc-protected D-tryptophan is obtained, the final step is the introduction of a methyl group to the α-nitrogen. This modification can enhance the metabolic stability and conformational properties of peptides. nih.gov

A highly efficient and widely used method for the N-methylation of Fmoc-amino acids proceeds through a 5-oxazolidinone (B12669149) intermediate. nih.govresearchgate.net The process involves two main steps:

Oxazolidinone Formation: The Fmoc-protected amino acid (e.g., Fmoc-D-tryptophan) is reacted with paraformaldehyde, typically under acidic catalysis (e.g., p-toluenesulfonic acid), to form a cyclic 5-oxazolidinone derivative. researchgate.net

Reductive Ring-Opening: The resulting oxazolidinone ring is then opened and reduced to yield the N-methylated amino acid. This reduction is commonly achieved using a reducing agent like triethylsilane (Et₃SiH) in the presence of an acid, such as trifluoroacetic acid (TFA). researchgate.net The use of a Lewis acid catalyst can improve the efficiency of this reductive opening. nih.gov

This methodology has been applied to a wide range of amino acids, including those with reactive side chains like tryptophan, providing a unified approach to synthesizing Fmoc-N-methyl amino acids. scilit.comnih.gov

Table 3: N-Methylation via 5-Oxazolidinone Intermediate

| Step | Reagents | Purpose |

|---|---|---|

| 1. Cyclization | Fmoc-D-tryptophan, Paraformaldehyde, p-Toluenesulfonic acid | Formation of the 5-oxazolidinone ring researchgate.net |

Direct N-alkylation offers an alternative to the oxazolidinone route. However, direct methylation of the Fmoc-protected amine is challenging due to the low nucleophilicity of the nitrogen. A common strategy, known as the Biron-Kessler method, circumvents this by temporarily replacing the Fmoc group with a more activating protecting group. nih.gov

The process typically involves:

Temporarily protecting the carboxylic acid, often by anchoring it to a solid-phase resin like 2-chlorotrityl chloride (2-CTC). nih.gov

Removing the Fmoc group and protecting the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group. The strongly electron-withdrawing o-NBS group acidifies the N-H proton, making it susceptible to deprotonation and subsequent methylation. nih.gov

The N-alkylation is then carried out using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a methylating agent such as methyl iodide or dimethyl sulfate (B86663). nih.gov

Finally, the o-NBS group is removed, and the α-amino group is re-protected with Fmoc, followed by cleavage from the resin to yield the desired Fmoc-N-methyl-D-tryptophan. nih.gov

This solid-phase method provides a robust route to various Fmoc-N-methyl amino acids, although it involves several protection/deprotection steps. nih.gov

Convergent Synthetic Routes to Fmoc-Nα-methyl-D-tryptophan

A common and efficient approach to synthesizing Fmoc-Nα-methyl-D-tryptophan is through a convergent synthetic route. This strategy involves preparing the core Nα-methyl-D-tryptophan structure first and then introducing the Fmoc protecting group in a subsequent step. This method is often preferred as it allows for the purification of the intermediate, Nα-methyl-D-tryptophan, before the final, often more complex, Fmoc-protection step.

One established method for the N-methylation of amino acids is a solid-phase approach based on the Biron-Kessler method. nih.gov This involves protecting the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which makes the remaining hydrogen on the nitrogen acidic and thus susceptible to methylation. nih.gov The methylation itself can be carried out using reagents such as dimethyl sulfate or methyl iodide. nih.gov

Following the successful methylation of the D-tryptophan, the o-NBS protecting group is removed. The resulting Nα-methyl-D-tryptophan is then reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions to yield the final product, Fmoc-Nα-methyl-D-tryptophan. It is crucial to carefully remove any residual metal ions from previous steps, as they can complicate the Fmoc reaction. researchgate.net

For tryptophan derivatives, it is often necessary to also protect the indole (B1671886) nitrogen to prevent side reactions. A common protecting group for this position is the tert-butyloxycarbonyl (Boc) group. google.com This group is stable under the conditions required for Fmoc chemistry but can be removed later if necessary.

Analytical Purity Assessment in Research-Scale Synthesis

Ensuring the purity of synthesized Fmoc-Nα-methyl-D-tryptophan is paramount for its successful use in peptide synthesis. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Fmoc-Nα-methyl-D-tryptophan. Reversed-phase HPLC is typically used, where the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.

The purity is determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main product peak. A high-purity sample will show a single, sharp peak. The retention time of the main peak can also be used to identify the compound by comparing it to a known standard. Many suppliers of Fmoc-protected amino acids guarantee a purity of over 97% as determined by HPLC. sigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and water, with additives such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov

For more detailed analysis, HPLC can be coupled with mass spectrometry (LC-MS), which provides information about the molecular weight of the eluting compounds, further confirming the identity of the product and any impurities. frontiersin.org

Table 1: Representative HPLC Parameters for Analysis of Fmoc-Amino Acids

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.2 µm, 75 mm x 2 mm) mdpi.com |

| Mobile Phase | Gradient of acetonitrile in water with 0.1% TFA |

| Flow Rate | 0.4 - 1.0 mL/min mdpi.com |

| Detection | UV at 254 nm or Fluorescence (Ex: 280 nm, Em: 360 nm) mdpi.com |

| Injection Volume | 1 - 10 µL mdpi.com |

| Column Temperature | 25 °C mdpi.com |

Since Fmoc-Nα-methyl-D-tryptophan is a chiral compound, it is crucial to verify that the synthesis has produced the correct D-enantiomer and to quantify the amount of the unwanted L-enantiomer. The measure of this chiral purity is known as the enantiomeric excess (ee).

Chiral HPLC is a powerful technique for this purpose. This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. nih.gov Polysaccharide-based CSPs are commonly used for the separation of Fmoc-protected amino acids. phenomenex.com

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Another approach involves using mass spectrometry-based methods, which can offer rapid determination of enantiomeric excess without the need for chromatographic separation. nih.govrsc.org These methods often rely on the formation of diastereomeric complexes with a chiral host and analyzing the resulting ions. nih.gov

Integration of Fmoc Nα Methyl D Tryptophan into Peptide Structures

Adaptations in Solid-Phase Peptide Synthesis (SPPS) Protocols

The primary challenge in incorporating Fmoc-Nα-methyl-D-tryptophan via Solid-Phase Peptide Synthesis (SPPS) is the steric hindrance at the secondary amine. This bulkiness significantly slows down the kinetics of the coupling reaction compared to non-methylated amino acids. cem.com Consequently, standard SPPS protocols require substantial modifications to achieve high coupling efficiencies and prevent the formation of deletion sequences.

Key adaptations include:

Extended Reaction Times: Coupling reactions involving N-methylated residues often require significantly longer durations to proceed to completion.

Repetitive Couplings: A double or even triple coupling protocol is frequently employed to ensure the reaction goes to completion.

Elevated Temperatures: The use of microwave-assisted SPPS (MA-SPPS) has proven highly effective in driving the difficult couplings of sterically hindered amino acids to completion quickly and efficiently. springernature.comcem.com Microwave energy accelerates both deprotection and coupling steps. nih.gov

Specialized Reagents: More potent coupling reagents are necessary to overcome the activation energy barrier imposed by the N-methyl group. peptide.comnagoya-u.ac.jp

Modified Monitoring: Standard monitoring tests like the ninhydrin (B49086) test are ineffective for secondary amines. Alternative tests, such as the bromophenol blue test, are required to monitor the completion of the coupling reaction to an N-methylated amine. peptide.com

Optimization of Coupling Efficiency in SPPS

The selection of the coupling reagent is critical for the successful incorporation of Fmoc-Nα-methyl-D-tryptophan. The steric hindrance of the N-methylated amine requires highly reactive acylating agents. While standard reagents like HBTU and HCTU can be less effective, several others have demonstrated superior performance. peptide.com

Uronium/aminium salt-based reagents are generally preferred. Reagents such as HATU, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are commonly used. peptide.com Other effective reagents include PyBroP, PyAOP, and COMU. peptide.combachem.com COMU, which incorporates the less explosive and more soluble Oxyma Pure as an additive, is particularly well-suited for microwave-accelerated SPPS. bachem.com Research has also pointed to the efficacy of generating Fmoc-amino acid fluorides in situ, which are highly reactive and suitable for coupling sterically hindered residues. bachem.com

The following table summarizes various coupling reagents and conditions reported for effectively coupling N-methylated amino acids.

Table 1: Coupling Reagents for N-Methylated Amino Acids in SPPS

| Coupling Reagent | Additive/Base | Key Features & Findings | Reference(s) |

|---|---|---|---|

| HATU | DIPEA | Commonly used with success for N-methylated amino acids. Requires an excess of reagent and base. | peptide.com |

| PyBroP® | DIPEA | Effective for coupling, often performed at 0°C initially, then at room temperature. | peptide.com |

| COMU | DIPEA/NMM | High coupling efficiency, comparable to HATU. Safer due to the absence of explosive HOBt/HOAt. | bachem.com |

| PyAOP/PyBOP | HOAt/DIPEA | HOAt-based reagents are successful in couplings of N-methyl amino acids where HOBt-based ones may falter. | peptide.combachem.com |

| Acyl Fluorides | N/A | Generated in situ, these are highly reactive species suitable for very hindered couplings. | bachem.com |

| BTC (Triphosgene) | DIPEA | Effective for forming N-methyl amide bonds, particularly in DNA-compatible synthesis. | acs.org |

Mitigation of Racemization during Peptide Elongation Cycles

Racemization, or epimerization, is a significant risk during peptide synthesis, occurring at the α-carbon of the activated amino acid. nih.govpeptide.com This risk is particularly pronounced for certain residues like histidine and cysteine. nih.govnih.gov While the N-methyl group of Fmoc-Nα-methyl-D-tryptophan protects its own chiral center from racemization during its coupling to the subsequent amino acid, the activation step of Fmoc-Nα-methyl-D-tryptophan itself can lead to the formation of its L-enantiomer, resulting in diastereomeric impurities.

The extent of racemization is heavily influenced by the coupling method:

Coupling Reagents and Additives: The choice of coupling reagent is crucial. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization. peptide.com For more challenging cases, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is particularly effective. bachem.com

Base Selection: The base used during coupling plays a critical role. Stronger, more sterically hindered bases are generally preferred. While DIPEA is common, weaker bases like N-methylmorpholine (NMM) or the highly hindered base 2,4,6-collidine can reduce the rate of racemization. nih.govbachem.com

Temperature Control: For particularly sensitive couplings, performing the reaction at a lower temperature can limit epimerization. nih.gov

Protecting the indole (B1671886) nitrogen of the tryptophan side chain, for instance with a tert-butyloxycarbonyl (Boc) group, is also a strategy to minimize side reactions, although its primary role is to prevent modification during cleavage. peptide.comacs.org

Compatibility with Orthogonal Protecting Group Strategies

The Fmoc/tBu strategy is the cornerstone of modern SPPS, relying on the orthogonal stability of the base-labile Nα-Fmoc group and acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). wikipedia.orgpeptide.com Fmoc-Nα-methyl-D-tryptophan is fully compatible with this strategy. The Fmoc group is selectively removed with a mild base, typically a solution of piperidine (B6355638) in DMF, without affecting the acid-labile groups. peptide.com

For tryptophan-containing peptides, it is highly recommended to use a side-chain protecting group on the indole nitrogen to prevent side reactions during synthesis and cleavage. peptide.comsigmaaldrich.com The most common choice is the tert-butyloxycarbonyl (Boc) group, yielding Fmoc-Nα-methyl-D-Trp(Boc)-OH. acs.org The Boc group is stable to the piperidine used for Fmoc removal but is cleanly cleaved by the strong acid, typically trifluoroacetic acid (TFA), used in the final deprotection step. acs.orgsigmaaldrich.com

This orthogonality allows for complex peptide designs. For instance, other protecting groups like allyloxycarbonyl (Alloc) or 4-methyltrityl (Mtt) can be used on other residues (e.g., lysine) to allow for selective side-chain modification, such as cyclization or branching, while the Fmoc-Nα-methyl-D-Trp(Boc)-OH remains protected. researchgate.netsigmaaldrich.com Recently, novel methods for Fmoc deprotection using hydrogenolysis have been developed, expanding its orthogonality for use in peptides with base-sensitive functionalities. nih.gov

Influence on Peptide Cleavage and Deprotection Processes

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. The presence of tryptophan, whether N-methylated or not, necessitates specific considerations during this process due to the susceptibility of the indole ring to alkylation by carbocations generated from other protecting groups and the resin linker. sigmaaldrich.comthermofisher.com

A standard cleavage cocktail for a peptide containing Trp(Boc) consists of a strong acid, most commonly TFA, mixed with a series of scavengers. thermofisher.comnih.gov

Table 2: Typical Cleavage Cocktail for Tryptophan-Containing Peptides

| Component | Typical Concentration | Purpose | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 85-95% | Cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Boc, tBu, Pbf). | sigmaaldrich.comthermofisher.com |

| Triisopropylsilane (TIS) | 2.5-5% | A carbocation scavenger, particularly effective at reducing trityl and other cations. Prevents reattachment and alkylation of tryptophan. | sigmaaldrich.comnih.gov |

| Water | 2.5-5% | Acts as a scavenger and aids in the solubility of the cleaved peptide. | nih.gov |

| Ethanedithiol (EDT) | 2.5% | An effective scavenger for t-butyl cations and helps prevent tryptophan oxidation. | sigmaaldrich.com |

The N-Boc protecting group on the tryptophan indole is removed during this TFA treatment. acs.org The use of scavengers like TIS or EDT is crucial to quench the reactive t-butyl cations released from the Boc group and other protecting groups, thereby preventing the modification of the electron-rich indole side chain. sigmaaldrich.com After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether. thermofisher.com

Conformational Analysis and Structural Studies of Peptides Incorporating Nα Methyl D Tryptophan

Impact of Nα-Methylation on Peptide Backbone Conformation

Nα-methylation, the substitution of the amide proton with a methyl group, introduces significant steric and electronic changes to the peptide backbone, profoundly influencing its conformational preferences.

Modulation of Dihedral Angles (φ, ψ) in Peptide Linkages

The conformation of a peptide backbone is primarily defined by the torsional angles phi (φ) and psi (ψ) of each amino acid residue. gonzaga.edu Nα-methylation imposes significant restrictions on the allowable (φ, ψ) combinations. The presence of the N-methyl group can lead to steric clashes that render certain regions of the Ramachandran plot, particularly the α-helical region, inaccessible. researchgate.net This steric hindrance can force the preceding residue into a more restricted conformational space as well. researchgate.net

Furthermore, Nα-methylation can favor the formation of cis-amide bonds, which are energetically less favorable in non-methylated peptides (with the exception of X-Pro bonds). gonzaga.edunih.gov The energetic barrier between cis and trans isomers is lowered in N-methylated peptides, leading to a dynamic equilibrium between multiple conformational states. nih.govnih.gov

| Feature | Effect of Nα-Methylation |

| Dihedral Angles (φ, ψ) | Restricts accessible conformational space, potentially excluding α-helical regions. researchgate.net |

| Amide Bond Isomerization | Lowers the energy barrier between cis and trans conformers, increasing conformational dynamism. nih.govnih.gov |

| Preceding Residue | Can also restrict the conformational freedom of the residue preceding the N-methylated amino acid. researchgate.net |

Induction or Disruption of Secondary Structural Elements (e.g., α-helices, β-sheets, turns)

The conformational constraints imposed by Nα-methylation directly impact the formation of regular secondary structures.

α-Helices: Nα-methylation is generally considered a helix-disrupting modification. The steric bulk of the methyl group and the inability to act as a hydrogen bond donor disrupt the i to i+4 hydrogen bonding pattern essential for α-helix stability. rsc.org

β-Sheets: The effect on β-sheets is more complex. While the loss of a hydrogen bond donor can be destabilizing, Nα-methylation can also induce or stabilize β-turns, which are crucial components of antiparallel β-sheets. nih.govnih.gov In some cases, N-methylation at specific positions can reinforce a folded β-sheet structure. nih.gov However, in other contexts, it can disrupt β-sheet formation. nih.gov

Turns: Nα-methylation is a well-known promoter of turn structures, such as β-turns and γ-turns. nih.govnih.gov The steric constraints can favor the specific dihedral angles required for these compact folds.

Role of D-Configuration in Conformational Preferences

The incorporation of a D-amino acid, such as D-tryptophan, into a peptide chain composed primarily of L-amino acids has profound stereochemical consequences. The conformational propensities of D-amino acids are essentially a mirror image of their L-counterparts. nih.gov This means that a D-amino acid will favor regions in the Ramachandran plot that are symmetrically opposite to those favored by L-amino acids. nih.govresearchgate.net

This inversion of conformational preference makes D-amino acids powerful tools for inducing specific secondary structures. For instance, a single D-amino acid can be strategically placed to nucleate a β-hairpin by promoting a type II' β-turn, a structure not readily formed in homochiral L-peptides. rsc.orgnih.gov The stabilizing effect of a D-residue in a turn can be a critical factor in achieving a desired folded conformation. nih.gov While D-amino acids are known to induce turns, they generally act as destabilizers for α-helices when incorporated into L-peptide sequences. rsc.org

Analysis of Intramolecular Hydrogen Bonding Network Alterations

A primary consequence of Nα-methylation is the elimination of the amide proton (N-H), which serves as a crucial hydrogen bond donor in stabilizing peptide secondary structures. nih.gov This modification fundamentally alters the intramolecular hydrogen-bonding network.

The loss of this donor capability prevents the Nα-methylated residue from participating in the canonical hydrogen bonds that define α-helices and β-sheets. nih.gov This can lead to a significant destabilization or complete disruption of these structures. nih.gov However, this disruption can be exploited. By preventing the formation of certain hydrogen bonds, Nα-methylation can guide the peptide to adopt alternative conformations where other available N-H groups form different intramolecular hydrogen bonds, potentially leading to more compact, membrane-permeable structures. nih.gov Studies have shown that methylation of exposed amide protons is often preferred over those already involved in internal hydrogen bonds, suggesting a method for selectively modifying peptide conformation. nih.gov In some dipeptides, methylation at the amide nitrogen can induce a significant rotation of about 110° around the peptide backbone. nih.gov

Stereochemical Implications for Side Chain Rotameric States (χ angles)

The conformation of an amino acid side chain is described by a series of dihedral angles known as chi (χ) angles. fccc.eduexpasy.org The preferred values for these angles, known as rotamers, are typically staggered conformations (gauche+, trans, gauche-). expasy.org

| Dihedral Angle | Description | Typical Rotameric States |

| χ1 | Rotation around the Cα-Cβ bond | gauche (+), trans, gauche (-) |

| χ2 | Rotation around the Cβ-Cγ bond | ~ +90° or -90° for aromatic residues fccc.edu |

Spectroscopic Techniques for Conformational Elucidation

A combination of spectroscopic techniques is essential for determining the three-dimensional structures of peptides containing modified residues like Nα-methyl-D-tryptophan in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for solution-state structure determination. nih.gov

Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons, which are fundamental for defining the 3D fold. nih.govescholarship.org Techniques like ROESY are used for this purpose, though N-methylated peptides can present challenges due to a lower number of observable NOEs. nih.gov

Chemical Shifts: The chemical shifts of Hα and Cα atoms are sensitive to secondary structure. Deviations from random coil values can indicate a propensity for α-helical or β-strand conformations. researchgate.net

Coupling Constants: J-couplings can provide information about dihedral angles.

H/D Exchange: The rate of exchange of amide protons with deuterium (B1214612) can identify protons involved in stable intramolecular hydrogen bonds, which are protected from the solvent. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the amide I region, is sensitive to the hydrogen-bonding environment of the peptide backbone and can distinguish between different types of secondary structures. researchgate.netacs.org

Fluorescence Spectroscopy: For peptides containing tryptophan, fluorescence spectroscopy can provide information about the local environment of the indole (B1671886) side chain. nih.gov Changes in fluorescence emission can indicate conformational changes or interactions. nih.gov

These techniques, often used in conjunction with computational molecular modeling, provide a comprehensive picture of the conformational landscape of complex peptides. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of peptides in solution. scielo.brnih.gov For peptides incorporating Nα-methyl-D-tryptophan, NMR provides critical insights into local and global conformations. The N-methylation of an amino acid residue eliminates the amide proton, which has significant consequences for both hydrogen bonding and spectral analysis. The absence of an amide proton prevents the formation of hydrogen bonds that are crucial for stabilizing canonical secondary structures like α-helices and β-sheets. nih.gov

Two-dimensional (2D) NMR techniques are particularly powerful for conformational mapping. nih.govuzh.ch Key experiments include:

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues. uzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are close to each other (typically <5 Å), providing essential distance restraints for structure calculation. For Nα-methylated residues, NOE cross-peaks between the N-methyl protons and nearby protons (such as the α-proton of the preceding residue) are critical for defining the backbone torsion angles.

The introduction of the N-methyl group and the D-configuration significantly impacts NMR chemical shifts. The steric bulk of the methyl group restricts the available conformational space, leading to distinct chemical shift values for neighboring protons compared to an unmodified peptide. nih.gov The D-stereochemistry further alters the expected proton environments. Analysis of coupling constants, temperature coefficients, and chemical shifts provides a detailed picture of the peptide's solution structure. nih.govcolab.ws

Table 1: Illustrative ¹H NMR Chemical Shift Data for a Peptide Segment Containing Nα-methyl-D-tryptophan This table presents hypothetical data to illustrate typical chemical shifts. Actual values are context-dependent.

| Residue/Proton | Chemical Shift (ppm) |

| Residue i-1 | |

| NH | 8.15 |

| Hα | 4.30 |

| Nα-methyl-D-Trp (Residue i) | |

| N-CH₃ | 2.95 |

| Hα | 4.85 |

| Hβ | 3.20, 3.35 |

| Indole Protons | 7.00 - 7.80 |

| Residue i+1 | |

| NH | 8.50 |

| Hα | 4.10 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of peptides and proteins. The far-UV region (190-250 nm) is sensitive to the peptide backbone conformation. researchgate.net

The incorporation of Nα-methyl-D-tryptophan introduces significant perturbations to the CD spectrum:

D-Amino Acids: The presence of a D-amino acid often leads to an inverted or significantly altered CD spectrum compared to its all-L-amino acid counterpart. For example, a peptide that would form a right-handed α-helix with L-amino acids might show a mirror-image spectrum if composed of D-amino acids, indicative of a left-handed helix.

N-Methylation: N-methylation disrupts the regular hydrogen-bonding patterns necessary for forming stable α-helices and β-sheets. nih.gov This disruption often results in CD spectra characteristic of random coils or turns, even within sequences that would otherwise form well-defined secondary structures.

Tryptophan Side-Chain: The aromatic side chain of tryptophan is a strong chromophore that contributes to the CD spectrum in both the near-UV (260-320 nm) and far-UV regions. mdpi.comnih.govdtic.mil Its contribution in the far-UV can interfere with the analysis of backbone conformation, a factor that must be considered during spectral deconvolution. nih.gov

Table 2: Representative Molar Ellipticity Data for Peptides with Different Modifications This table contains illustrative data showing expected trends. Values are hypothetical.

| Peptide Type | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] at 208 nm (deg·cm²·dmol⁻¹) | Predominant Structure |

| All-L-amino acid peptide | -25,000 | -28,000 | α-helix |

| All-D-amino acid peptide | +25,000 | +28,000 | Left-handed α-helix |

| L-amino acid peptide with N-methylation | -5,000 | -8,000 | Disordered/Turn |

| Peptide with Nα-methyl-D-Trp | Variable | Variable | Turn/Disordered |

Computational Chemistry Approaches for Conformer Prediction

Computational modeling provides a powerful tool to explore the conformational possibilities of peptides containing non-standard amino acids. nih.govnih.gov For Nα-methyl-D-tryptophan, theoretical approaches are essential for understanding the structural constraints imposed by these modifications.

The primary effects of Nα-methylation on peptide conformation that are explored computationally include:

Restricted Ramachandran Space: The steric clash between the N-methyl group and the adjacent carbonyl group significantly restricts the allowable values for the backbone dihedral angles phi (φ) and psi (ψ). This makes many regions of the Ramachandran plot that are accessible to standard amino acids energetically unfavorable.

Cis/Trans Isomerism: The peptide bond preceding the N-methylated residue can adopt either a cis or trans conformation. While the trans form is overwhelmingly favored for most peptide bonds, the energy barrier for cis-trans isomerization is much lower for N-methylated peptides, leading to a higher population of the cis isomer. This has a dramatic impact on the local and global peptide fold.

Side-Chain Orientation: The D-configuration of the tryptophan residue, combined with the N-methylation, influences the preferred side-chain rotamers (χ angles) due to altered steric interactions with the modified backbone.

Molecular dynamics (MD) simulations can be used to probe the dynamic behavior and conformational states of peptides containing Nα-methyl-D-tryptophan. researchgate.net These simulations can predict the relative populations of different conformers, map the energy landscape, and identify stable structures that can then be compared with experimental data from NMR and CD. scielo.br

Table 3: Predicted Low-Energy Conformers for a Dipeptide with Nα-methyl-D-tryptophan from a Computational Model This table shows hypothetical output from a computational study.

| Conformer | φ (deg) | ψ (deg) | Preceding Peptide Bond | Relative Energy (kcal/mol) |

| 1 | 95 | 150 | trans | 0.0 |

| 2 | 110 | -60 | trans | 1.2 |

| 3 | -75 | 160 | cis | 2.5 |

| 4 | 80 | -170 | trans | 3.1 |

Influence on Peptide Stability and Research Model Properties

Enhancement of Proteolytic Stability against Enzymatic Degradation

A primary limitation in the use of natural peptides in biological assays is their rapid degradation by proteases. mdpi.commdpi.com These enzymes recognize and cleave specific peptide bonds, leading to short in vivo and in vitro half-lives. mdpi.commdpi.com The introduction of Fmoc-Nα-methyl-D-tryptophan into a peptide sequence serves as a powerful strategy to counteract this degradation by leveraging the combined effects of Nα-methylation and the D-amino acid configuration.

Nα-methylation involves the replacement of a hydrogen atom on the backbone amide nitrogen with a methyl group. This seemingly minor change introduces significant steric hindrance that directly interferes with the ability of proteases to bind to and hydrolyze the adjacent peptide bond. mdpi.comnih.gov Proteases have highly specific active sites evolved to recognize the shape and hydrogen-bonding patterns of standard L-amino acid peptide backbones. The methyl group disrupts the required conformation for enzymatic recognition and catalysis. mdpi.comnih.gov

Furthermore, Nα-methylation restricts the conformational flexibility of the peptide backbone. It can lead to a decreased affinity of the peptide for the protease's active site, thereby increasing resistance to enzymatic degradation. mdpi.com This modification has been shown to dramatically increase the half-life of peptides against specific enzymes. For example, strategic N-methylation at or near protease cleavage sites can increase resistance to proteolysis by factors ranging from 72 to over 1000-fold. nih.gov The methylation of the amide bond blocks the formation of hydrogen bonds that are often crucial for the stabilization of the enzyme-substrate complex, further contributing to protease resistance. mdpi.com

Proteases are highly stereospecific enzymes, primarily recognizing and acting upon peptides composed of L-amino acids. mdpi.comnih.gov The incorporation of a D-amino acid, such as D-tryptophan from Fmoc-Nα-methyl-D-tryptophan, creates a peptide bond that is unrecognizable to these enzymes. This makes the peptide significantly more resistant to proteolysis. nih.govpnas.org

Replacing an L-amino acid with its D-enantiomer can lead to substantial improvements in stability. Studies have shown that peptides with D-amino acid substitutions have a markedly increased half-life in the presence of enzymes like those found in human serum or liver lysosomal preparations. pnas.org In some cases, creating a "retro-inverso" or "retro-enantio" isomer, where all L-amino acids are replaced by D-amino acids and the sequence is reversed, can result in a peptide with similar side-chain topology to the original but with complete resistance to proteolytic degradation. mdpi.com Even partial substitution with D-amino acids in flanking regions of a core epitope can enhance stability without significantly compromising biological recognition by antibodies. pnas.org

| Modification Strategy | Mechanism of Action | Outcome on Stability |

| Nα-Methylation | Introduces steric hindrance at the peptide bond; Disrupts hydrogen bonding required for enzyme binding. mdpi.comnih.gov | Dramatically increases resistance to specific proteases. nih.gov |

| D-Amino Acid Incorporation | Creates stereochemically incompatible peptide bonds for L-amino acid specific proteases. mdpi.comnih.gov | Confers high resistance to general enzymatic degradation. pnas.org |

Modulation of Peptide Lipophilicity for In Vitro Studies

This modulation of lipophilicity can be advantageous in various in vitro settings. For instance, increased lipophilicity can enhance a peptide's ability to cross cellular membranes, which is beneficial for studying intracellular targets. mdpi.com However, this property must be carefully balanced, as excessive hydrophobicity can lead to poor solubility in aqueous buffers and non-specific binding to surfaces and proteins.

Implications for Peptide Half-Life in Biochemical Assays

The combined structural modifications from incorporating Fmoc-Nα-methyl-D-tryptophan—protease resistance and altered lipophilicity—have direct and significant implications for a peptide's half-life in biochemical assays. The half-life of most unmodified linear peptides in serum is typically between 5 and 30 minutes due to rapid enzymatic degradation. mdpi.com

By conferring resistance to proteases, both Nα-methylation and the D-configuration extend this half-life considerably. mdpi.comnih.govnih.gov For example, N-methylated peptides have demonstrated half-lives of 12 hours in human serum, while peptides containing D-amino acids can exceed 24 hours. mdpi.com This extended stability is crucial for assays that require longer incubation times or for maintaining a consistent concentration of the active peptide over the course of an experiment. An increased half-life ensures that the observed biological effects are attributable to the peptide itself rather than its degradation products, leading to more reliable and reproducible data in research models.

| Feature | Effect of Nα-Methylation | Effect of D-Amino Acid | Combined Impact on Peptide |

| Protease Cleavage | Blocked due to steric hindrance and altered conformation. mdpi.comnih.gov | Prevented due to enzyme stereospecificity. mdpi.comnih.gov | Significantly enhanced resistance to proteolysis. |

| Half-Life in Serum | Increased from minutes to hours. mdpi.comnih.gov | Increased from minutes to over 24 hours. mdpi.com | Substantially extended biological availability in assays. |

| Lipophilicity | Increased due to replacement of polar N-H bond. mdpi.com | Generally minor effect compared to N-methylation. | Modulated for improved membrane interaction. mdpi.com |

Applications in Advanced Peptide and Peptidomimetic Design

Engineering of Conformational Constrained Peptide Analogues

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Nα-methylation introduces a significant conformational constraint on the peptide backbone by restricting the rotation around the N-Cα bond. This limitation reduces the conformational flexibility of the peptide, forcing it to adopt a more defined and stable structure. nih.gov When combined with the D-configuration of tryptophan, specific secondary structures, such as β-turns and helices, can be stabilized. This conformational rigidity can lock the peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. The tryptophan side chain itself can further stabilize conformations through interactions like π-π stacking. nih.gov

Design of Stable Foldamers with Defined Topologies

Foldamers are synthetic oligomers that mimic the ability of natural peptides and proteins to adopt well-defined, folded structures. The incorporation of Fmoc-N-alpha-methyl-D-tryptophan is a key strategy in the design of novel foldamers. The steric constraints imposed by the N-methyl group, in conjunction with the stereochemistry of the D-amino acid, guide the folding of the polymer chain into predictable and stable three-dimensional arrangements. uq.edu.au This allows for the creation of unique topologies that are not accessible with standard proteinogenic amino acids. These stable, folded structures can serve as scaffolds for presenting functional groups in a precise spatial orientation, making them valuable for applications in catalysis, materials science, and as mimics of protein secondary structures.

Structure-Activity Relationship (SAR) Investigations in Peptide Ligand Design

Understanding the relationship between a peptide's structure and its biological activity is crucial for rational drug design. Fmoc-N-alpha-methyl-D-tryptophan serves as a powerful tool in these investigations.

Positional scanning is a technique used to systematically evaluate the importance of each amino acid residue in a peptide sequence for its biological activity. By substituting the native amino acid at each position with Nα-methyl-D-tryptophan, researchers can probe the effects of both N-methylation and D-configuration on activity. google.com This approach, sometimes referred to as tryptophan scanning mutagenesis when focusing on the introduction of tryptophan, can identify residues where conformational restriction and protease resistance are critical for function. rsc.orgnih.govnih.gov The data generated from such scans provide a detailed map of the peptide's functional landscape, guiding the design of more potent and stable analogues. google.com

Table 1: Impact of Nα-Methyl-D-tryptophan Substitution on Peptide Properties

| Property | Effect of Nα-Methylation | Effect of D-Configuration | Combined Effect |

| Protease Resistance | Steric hindrance at the peptide bond | Non-recognition by chiral proteases | Synergistic enhancement of stability |

| Conformation | Restricted backbone rotation | Induces specific turn or helical structures | Highly constrained, predictable conformation |

| Receptor Binding | Can increase affinity by locking in bioactive shape | May alter or improve binding interactions | Potentially enhanced affinity and selectivity |

The binding of a peptide ligand to its receptor is a highly specific process governed by complementary shapes and chemical interactions. nih.gov By incorporating Nα-methyl-D-tryptophan at various positions within a peptide ligand, its local conformation can be systematically altered. This "conformational tuning" allows for a detailed exploration of the ligand-receptor interaction surface. google.com For example, introducing this modified amino acid might orient the tryptophan side chain or adjacent residues in a way that creates new, favorable contacts with the receptor, or conversely, disrupts critical interactions. Analyzing the binding affinities of these analogues provides valuable insights into the topology of the receptor's binding pocket and the key pharmacophoric elements of the ligand. nih.gov

Utilization in Combinatorial Chemistry Libraries for Novel Ligand Discovery

Combinatorial chemistry is a powerful technique for generating large libraries of diverse molecules that can be screened for novel biological activity. escholarship.org Fmoc-N-alpha-methyl-D-tryptophan is an ideal building block for inclusion in peptide-based combinatorial libraries due to its compatibility with standard solid-phase peptide synthesis (SPPS) techniques. chemimpex.comnih.gov Its incorporation expands the chemical diversity of the library beyond that of the 20 proteinogenic amino acids. Libraries containing this and other non-natural amino acids have a higher probability of yielding "hits"—compounds with desirable properties such as high receptor affinity and enhanced stability. nih.govnih.gov Screening these libraries against biological targets can lead to the discovery of novel lead compounds for drug development that already possess built-in resistance to enzymatic degradation and a degree of conformational pre-organization. uq.edu.au

Emerging Research Directions and Methodological Advancements

Development of Novel and More Efficient Stereoselective Nα-Methylation Reagents

The synthesis of Nα-methylated amino acids, including Fmoc-Nα-methyl-D-tryptophan, has been a focal point of methodological development, aiming for higher efficiency, stereochemical purity, and broader applicability. While the direct synthesis of many Nα-methylamino acids can be hampered by high costs and limited availability, several innovative strategies have emerged. nih.gov

One prominent approach involves the on-resin N-methylation of peptides. nih.govnih.gov An optimized three-step procedure, building upon the established Nα-arylsulfonyl peptide methylation, utilizes dimethylsulfate and the cost-effective base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method significantly reduces reaction times from hours to approximately 35 minutes without the need for solvent changes, thereby enhancing the efficiency of Fmoc solid-phase peptide synthesis. nih.gov The key steps involve:

Amine Activation: Protection of the amino group with an o-nitrobenzenesulfonyl (o-NBS) group.

Selective N-methylation: Introduction of the methyl group using dimethylsulfate and DBU.

Deprotection: Removal of the o-NBS group to yield the Nα-methylated amino acid residue.

This on-resin method has demonstrated compatibility with a range of common amino acids, paving the way for the efficient synthesis of peptides containing Nα-methylated residues. nih.gov

Another avenue of research focuses on the development of novel catalytic systems for stereoselective alkylation. Asymmetric phase-transfer catalysis, employing specifically designed C2-symmetric chiral quaternary ammonium (B1175870) bromides, has shown remarkable success in the alkylation of peptide terminals with excellent stereoselectivity. nih.gov This technique has proven effective for various alkyl halides and is not significantly influenced by the side-chain structures of pre-existing amino acid residues, offering a versatile tool for creating unnatural peptides. nih.gov

Furthermore, enzymatic approaches are gaining traction. Tryptophan synthase, for instance, catalyzes the final steps in L-tryptophan synthesis and its subunits can be harnessed for the creation of tryptophan derivatives. researchgate.netchim.it While primarily focused on L-tryptophan, the principles of enzymatic catalysis offer a promising direction for developing highly specific and efficient methods for Nα-methylation of D-amino acids in the future.

Recent advancements also include the use of continuous-flow synthesis, which can produce N-methylated dipeptides in high yields with minimal racemization. nih.gov This method relies on the generation of a highly reactive acyl N-methylimidazolium cation, accelerated by a strong Brønsted acid, to facilitate amidation. nih.gov

| Method | Key Reagents/Catalysts | Advantages | Reference |

| Optimized On-Resin N-methylation | Dimethylsulfate, DBU, o-nitrobenzenesulfonyl chloride | Fast (approx. 35 mins), efficient, cost-effective, compatible with Fmoc-SPPS | nih.gov |

| Asymmetric Phase-Transfer Catalysis | C2-symmetric chiral quaternary ammonium bromides | High stereoselectivity, broad substrate scope (alkyl halides) | nih.gov |

| Continuous-Flow Synthesis | Acyl N-methylimidazolium cation, Brønsted acid | High yields, minimal racemization, rapid synthesis | nih.gov |

| Enzymatic Synthesis (Principle) | Tryptophan synthase | High specificity | researchgate.netchim.it |

Integration of Nα-Methyl-D-tryptophan into High-Throughput Peptide Synthesis Platforms

The demand for large libraries of modified peptides for drug discovery and other biomedical research has driven the integration of unnatural amino acids like Fmoc-Nα-methyl-D-tryptophan into high-throughput synthesis platforms. Automated Fmoc solid-phase peptide synthesis (SPPS) is the cornerstone of this technology, enabling the routine production of peptides, including those with complex modifications. unc.edu

Facilities specializing in high-throughput peptide synthesis are now capable of producing hundreds of peptides in a matter of weeks. unc.edu These platforms often utilize automated synthesizers and 96-well filter plates for parallel synthesis, allowing for the efficient incorporation of modified residues. nih.gov The general workflow for automated SPPS includes iterative cycles of:

Fmoc-deprotection: Removal of the Fmoc group, typically with a solution of DBU in a solvent like DMF. nih.gov

Coupling: Addition of the next Fmoc-protected amino acid, activated by coupling reagents such as HBTU, in the presence of a base like DIPEA. nih.gov

The selective on-resin N-methylation methods described previously are particularly amenable to automation, as they can be performed without significant changes in solvent systems, streamlining their integration into existing high-throughput workflows. researchgate.net The ability to synthesize mid-size libraries of crude peptides allows for rapid screening of structure-activity relationships, where the impact of Nα-methylation at specific positions can be systematically evaluated. unc.edu This capability is crucial for optimizing the properties of peptide-based drug candidates.

Advanced Computational Modeling for Predicting Conformational and Interaction Profiles

Computational molecular modeling has become an indispensable tool in peptide drug design, offering insights that can guide synthesis and biological testing. nih.gov For peptides containing Nα-methyl-D-tryptophan, computational methods are particularly valuable for predicting the profound conformational changes induced by N-methylation.

N-methylation restricts the accessible phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often making regions of the Ramachandran plot, such as the α-helical region, less accessible. researchgate.net This conformational constraint can rigidify the peptide structure, which can be advantageous for binding to specific biological targets. nih.gov Molecular dynamics (MD) simulations are frequently employed to explore the conformational landscape of N-methylated peptides in different solvent environments. researchgate.net These simulations can reveal tendencies to form specific secondary structures, such as β-strands or turns, which may not be present in the non-methylated counterparts. researchgate.netresearchgate.net

For instance, ab initio molecular orbital computations have been used to explore the full conformational space of N-acetyl-L-tryptophan-N-methylamide, a model compound. conicet.gov.ar Such studies help to understand the intrinsic conformational preferences arising from sidechain-backbone interactions. conicet.gov.ar The insights gained from these computational analyses can be correlated with experimental data from techniques like NMR spectroscopy to build a comprehensive picture of the peptide's structure and dynamics. researchgate.netconicet.gov.ar This predictive power allows researchers to rationally design peptides with desired conformational properties, potentially enhancing their binding affinity and specificity.

| Computational Technique | Application for Nα-Methylated Peptides | Key Insights | Reference |

| Molecular Dynamics (MD) Simulations | Exploring conformational behavior in solution. | Prediction of secondary structure propensity (e.g., β-strands), solvent interactions, and overall structural rigidity. | researchgate.net |

| Ramachandran Analysis | Assessing allowed backbone dihedral angles (φ, ψ). | Shows how N-methylation restricts conformational space, potentially excluding α-helical structures. | researchgate.net |

| Ab initio Molecular Orbital Calculations | Determining low-energy conformations of model compounds. | Understanding intrinsic conformational preferences due to sidechain-backbone interactions. | conicet.gov.ar |

Exploration of Indole (B1671886) Ring Modifications in Conjunction with Nα-Methylation for Peptide Research Applications

To further diversify the chemical space of tryptophan-containing peptides, researchers are exploring modifications to the indole ring in conjunction with Nα-methylation. The indole moiety itself is a versatile scaffold for chemical modification, and altering its properties can have significant effects on peptide function. researchgate.netub.edu

Late-stage diversification strategies are particularly powerful, allowing for the modification of tryptophan residues within fully assembled peptides. nih.govnih.gov Palladium-mediated cross-coupling reactions, for example, can be used to introduce a wide range of functional groups onto halogenated tryptophan derivatives. nih.gov This approach is often compatible with the functional groups found in peptides, making it a bioorthogonal strategy for creating novel peptide analogues. nih.gov

Recent developments have also focused on catalyst-free methods for indole ring modification. For example, a clickable tryptophan modification via C2-sulfenylation with 8-quinoline thiosulfonate reagents in trifluoroacetic acid (TFA) has been reported. nih.gov This method allows for the facile incorporation of various thio-containing groups, which can enhance the properties of therapeutic peptides. nih.gov

Combining these indole ring modifications with Nα-methylation offers a dual strategy for fine-tuning peptide properties. For example, the introduction of a methyl group at the 7-position of the indole ring (as in 7-methyl-D-tryptophan) can enhance the stability and solubility of peptides. chemimpex.commedchemexpress.com When used in concert with Nα-methylation, this could lead to peptides with significantly improved pharmacokinetic profiles. The ability to genetically reprogram the translational machinery to incorporate non-canonical tryptophan analogues further expands the possibilities for creating proteins with tailored spectral and functional properties. nih.gov

This multi-faceted approach, combining backbone (Nα-methylation) and side-chain (indole ring) modifications, provides a rich toolkit for medicinal chemists to optimize peptide-based therapeutics, addressing challenges such as metabolic stability and cell permeability.

Q & A

Q. What are the optimized protocols for synthesizing Fmoc-Nα-methyl-D-tryptophan using solid-phase peptide synthesis (SPPS)?

Answer: Fmoc-Nα-methyl-D-tryptophan is synthesized via SPPS using pre-loaded Wang resin. Key steps include:

- Deprotection: 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups .

- Coupling: Activate the amino acid with HBTU/DIPEA (1:1:2 molar ratio) for 1–2 hours under nitrogen. Methylation at the Nα position requires careful stoichiometry to avoid racemization .

- Cleavage: TFA cocktail (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for 2–4 hours.

Q. How can HPLC-MS and <sup>1</sup>H/<sup>13</sup>C NMR distinguish Fmoc-Nα-methyl-D-tryptophan from its enantiomers?

Answer:

- HPLC-MS: Use a chiral column (e.g., Chirobiotic T) with a methanol/water gradient. Retention times differ by 1–3 minutes for D/L enantiomers .

- NMR: The methyl group at Nα produces a distinct singlet at ~3.1 ppm in <sup>1</sup>H NMR. <sup>13</sup>C NMR shows a quaternary carbon at ~175 ppm for the Fmoc carbonyl .

Q. What challenges arise in coupling Fmoc-Nα-methyl-D-tryptophan to sterically hindered residues (e.g., Aib or Pro)?

Answer: Steric hindrance reduces coupling efficiency (<50% yield). Mitigation strategies:

- Use double coupling (2 × 1 hour) with HATU instead of HBTU.

- Increase reaction temperature to 40°C to enhance kinetics .

Advanced Research Questions

Q. How does the Nα-methyl group influence peptide conformational stability in β-sheet-rich structures?

Answer: Nα-methylation restricts backbone flexibility, stabilizing β-sheets by reducing entropy. CD spectroscopy shows a 15–20% increase in β-sheet content compared to non-methylated analogs. MD simulations suggest tighter packing in hydrophobic cores .

Q. What role does Fmoc-Nα-methyl-D-tryptophan play in modulating indoleamine 2,3-dioxygenase (IDO) activity in immunooncology studies?

Answer: Tryptophan derivatives are competitive IDO inhibitors. Nα-methylation enhances metabolic stability, prolonging immunosuppressive effects. In vitro assays show IC50 values of 12–15 µM, comparable to 1-methyl-D-tryptophan .

Q. How do acidic/basic conditions affect the stability of Fmoc-Nα-methyl-D-tryptophan during peptide synthesis?

Answer:

Q. What computational models predict the solubility and reactivity of Fmoc-Nα-methyl-D-tryptophan in non-polar solvents?

Answer: COSMO-RS simulations predict solubility in DCM (25 mg/mL) and THF (18 mg/mL). Reactivity indices (Fukui functions) indicate electrophilic attack at the indole C2 position, guiding derivatization strategies .

Q. How can air-sensitive reactions involving Fmoc-Nα-methyl-D-tryptophan be optimized for high-throughput screening?

Answer:

- Use glovebox conditions (O2 < 1 ppm) for coupling steps.

- Pre-degas solvents with N2 sparging. Automated SPPS systems reduce exposure time, improving yields by 20–30% .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.